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Compound of Interest

Compound Name: Ethoxyethyne

Cat. No.: B1361780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

ethoxyethyne (CAS No. 927-80-0), a valuable reagent in organic synthesis. The document

details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, outlines generalized experimental protocols for obtaining such spectra, and

presents a logical workflow for spectroscopic analysis.

Spectroscopic Data
The following sections present the available and expected spectroscopic data for

ethoxyethyne in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of ethoxyethyne is characterized by three distinct signals

corresponding to the ethoxy and acetylenic protons.
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Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 1.39 Triplet 3H -O-CH₂-CH₃

b 4.14 Quartet 2H -O-CH₂-CH₃

c 2.50 (estimated) Singlet 1H ≡C-H

Note: The chemical shift for the acetylenic proton (c) is an estimation based on typical values

for terminal alkynes.

¹³C NMR (Carbon-13 NMR) Data

While a publicly available, detailed ¹³C NMR spectrum for ethoxyethyne is limited, the

expected chemical shifts can be predicted based on its structure. The spectrum should exhibit

four distinct signals. Experimental spectra are noted to be available on platforms such as

SpectraBase and ChemicalBook.[1][2]

Signal
Predicted Chemical Shift
(δ, ppm)

Assignment

1 ~15 -O-CH₂-CH₃

2 ~69 -O-CH₂-CH₃

3 ~23 ≡C-H

4 ~92 -O-C≡

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of ethoxyethyne will prominently feature absorptions corresponding to the carbon-

carbon triple bond and the C-H bonds. While a detailed spectrum with peak intensities is not

readily available in the public domain, characteristic absorption bands are expected in the

following regions. ChemicalBook indicates the availability of an IR spectrum for ethoxyethyne.

[3]
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Vibrational Mode
Expected Absorption
Range (cm⁻¹)

Intensity

≡C-H stretch 3300 - 3250 Strong, sharp

C-H stretch (sp³) 3000 - 2850 Medium to Strong

C≡C stretch 2150 - 2100 Medium to Weak (often sharp)

C-O stretch 1200 - 1000 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of ethoxyethyne is available

through the NIST WebBook.[4]

Key Fragments from Mass Spectrum

m/z Proposed Fragment Ion Notes

70 [C₄H₆O]⁺ Molecular Ion (M⁺)

69 [C₄H₅O]⁺ Loss of a hydrogen atom

55 [C₃H₃O]⁺ Loss of a methyl group

43 [C₂H₃O]⁺
Likely from cleavage of the

ethyl group

29 [C₂H₅]⁺ Ethyl cation

27 [C₂H₃]⁺ Vinyl cation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra of ethoxyethyne.

Materials:

Ethoxyethyne sample

Deuterated solvent (e.g., CDCl₃)

NMR tube (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-20 mg of the ethoxyethyne sample in about

0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time,

relaxation delay).

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting

the reference (e.g., residual CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
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Process the data similarly to the ¹H spectrum, referencing the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of ethoxyethyne.

Materials:

Ethoxyethyne sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(NaCl or KBr).

Volatile solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of the liquid ethoxyethyne sample directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400

cm⁻¹).

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of ethoxyethyne.

Materials:

Ethoxyethyne sample

Gas chromatograph-mass spectrometer (GC-MS) system.

Helium carrier gas.
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Procedure:

Sample Introduction: Introduce a dilute solution of ethoxyethyne in a volatile solvent into the

GC via an appropriate injection method.

Chromatographic Separation: The sample is vaporized and separated on the GC column.

Ionization: As the ethoxyethyne elutes from the column, it enters the ion source of the mass

spectrometer where it is bombarded with a beam of electrons (typically 70 eV for EI).

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: The detector records the abundance of each fragment, generating the mass

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like ethoxyethyne.
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General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Dilution)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Interpretation
(Structure Elucidation)

Final Report

Click to download full resolution via product page

Caption: A flowchart of the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_927-80-0_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_927-80-0_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C927800&Mask=200
https://www.benchchem.com/product/b1361780#spectroscopic-data-of-ethoxyethyne-nmr-ir-mass-spec
https://www.benchchem.com/product/b1361780#spectroscopic-data-of-ethoxyethyne-nmr-ir-mass-spec
https://www.benchchem.com/product/b1361780#spectroscopic-data-of-ethoxyethyne-nmr-ir-mass-spec
https://www.benchchem.com/product/b1361780#spectroscopic-data-of-ethoxyethyne-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1361780?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

